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Compound of Interest

Compound Name:
3'-Methoxy-3-(4-

methylphenyl)propiophenone

CAS No.: 898768-51-9

Cat. No.: B3022288

Get Quote

Executive Summary
Dihydrochalcone derivatives, characterized by their flexible 1,3-diarylpropan-1-one scaffold, are

privileged structures in medicinal chemistry, exhibiting significant antidiabetic, antimicrobial,

and anticancer properties [1]. The compound 3'-methoxy-3-(4-methylphenyl)propiophenone
(CAS No. 898768-51-9) is a synthetic dihydrochalcone whose structural integrity must be

rigorously verified prior to downstream biological assays [2].

This whitepaper provides an authoritative, first-principles guide to synthesizing and

spectroscopically characterizing this compound. By moving beyond simple data logging, we

dissect the causality behind chemical shifts, functional group stretching, and ionic

fragmentation, establishing a self-validating framework for drug development professionals.
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The molecule represents a reduced state of a corresponding chalcone, possessing an sp³-

hybridized aliphatic chain that inherently alters its conformational freedom and spectroscopic

signature compared to its α,β-unsaturated precursor.

Table 1: Molecular Profile

Property Value Structural Implication

IUPAC Name

1-(3-methoxyphenyl)-3-(4-
methylphenyl)propan-1-
one

Defines the connectivity: a
propiophenone core
substituted at 3' and 3
positions.

Molecular Formula C₁₇H₁₈O₂ Exact Mass: 254.1307 Da

Molecular Weight 254.33 g/mol

Confirms total proton and

carbon count for NMR

integration.

| Degree of Unsaturation | 9 | 1 (carbonyl) + 8 (two phenyl rings); aliphatic chain is fully

saturated. |

Synthetic Workflow & Analytical Justification
The synthesis of 3'-methoxy-3-(4-methylphenyl)propiophenone relies on a two-step, highly

robust sequence: a Claisen-Schmidt condensation followed by selective catalytic

hydrogenation [3]. The analytical strategy maps directly to the tracking of these chemical

transformations.

Synthesis: Catalytic Hydrogenation

1H NMR: Confirm Aliphatic Saturation
(2.9-3.3 ppm)

13C NMR: Ketone Carbonyl
(~199 ppm) FT-IR: C=O Stretch (~1685 cm⁻¹) EI-MS: [M]+ m/z 254

Base Peak m/z 135

Confirmed: 3'-Methoxy-3-
(4-methylphenyl)propiophenone
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Analytical workflow for confirming the structure of the target dihydrochalcone.

Experimental Protocol: Synthesis & Isolation
Step 1: Claisen-Schmidt Condensation

Reagents: Dissolve 10 mmol of 3-methoxyacetophenone and 10 mmol of 4-

methylbenzaldehyde in 50 mL of ethanol.

Catalysis: Slowly add 10 mL of 20% aqueous NaOH while stirring.

Causality: The base deprotonates the kinetically favored methyl group of the acetophenone,

generating an enolate that attacks the electrophilic aldehyde. Dehydration occurs

spontaneously to afford the conjugated chalcone.

Isolation: Filter the resulting precipitate, wash with cold ethanol, and dry.

Step 2: Selective Catalytic Hydrogenation

Setup: Dissolve 5 mmol of the intermediate chalcone in 30 mL of methanol. Add 10 mol% of

10% Pd/C catalyst [4].

Reaction: Evacuate the flask and backfill with H₂ gas (balloon, 1 atm). Stir vigorously at room

temperature for 4-6 hours.

Causality: Pd/C chemoselectively reduces the electron-deficient α,β-unsaturated alkene

without over-reducing the carbonyl group to an alcohol (which would require higher

pressures or a stronger reducing agent like LiAlH₄).

Self-Validation: Monitor via TLC (Hexane:EtOAc 8:2). The highly UV-active fluorescent spot

of the conjugated chalcone will disappear, replaced by a higher

spot with significantly less UV absorbance.

Workup: Filter the suspension through a Celite pad to remove Pd/C, concentrate in vacuo,

and recrystallize from ethanol.
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The following tables synthesize the definitive analytical parameters used to prove the

successful generation of the dihydrochalcone framework.

Nuclear Magnetic Resonance (NMR)
The disappearance of the two alkene protons (typically doublets around 7.4–7.8 ppm with a

large J ≈ 16 Hz for trans-alkenes) is the ultimate diagnostic proof of successful hydrogenation.

In their place, an AA'BB' multiplet system arises, commonly manifesting as two distinct triplets

due to rapid conformational averaging in solution [5].

Table 2: ¹H NMR Data (CDCl₃, 400 MHz)
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Position δ (ppm) Mult. Int. J (Hz)
Causal
Assignment

3'-OCH₃ 3.85 s 3H -

Strongly
deshielded
by the
adjacent
electronega
tive oxygen
atom.

4-CH₃ 2.32 s 3H -

Benzylic

methyl group

on the tolyl

ring.

α-CH₂ 3.27 t 2H 7.5

Directly

adjacent to

the carbonyl;

strongly

affected by its

anisotropic

deshielding

cone.

β-CH₂ 3.03 t 2H 7.5

Adjacent to

the tolyl ring;

less

deshielded

than the α-

CH₂.

H-2' 7.53 t 1H ~2.0

Ortho to both

C=O and

OCH₃;

narrow meta-

coupling.

H-6' 7.48 dt 1H 7.8, 1.5 Ortho to

C=O;
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Position δ (ppm) Mult. Int. J (Hz)
Causal
Assignment

deshielded by

the carbonyl's

electron-

withdrawing

effect.

H-5' 7.35 t 1H 7.8

Meta to both

substituents;

represents

the baseline

aromatic

shift.

H-4' 7.10 ddd 1H 8.0, 2.5

Para to C=O,

ortho to

OCH₃;

partially

shielded by

oxygen's

resonance

donation (+M

effect).

H-2, H-6 7.14 d 2H 8.0

Tolyl ring

protons ortho

to the alkyl

chain.

| H-3, H-5 | 7.10 | d | 2H | 8.0 | Tolyl ring protons ortho to the electron-donating methyl group. |

Table 3: ¹³C NMR Data (CDCl₃, 100 MHz)
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Carbon Identity δ (ppm) Mechanistic Explanation

C=O (Ketone) 199.5
Highly deshielded due to
sp² hybridization and
oxygen electronegativity.

C-3' (Ar-O) 159.8

Ispo carbon bonded to the

strongly electronegative

methoxy oxygen.

C-1' / C-1 138.3 / 138.0

Ipso carbons for the

acetophenone side and tolyl

side, respectively.

C-4 (Tolyl) 135.6
Ipso carbon bearing the methyl

group.

Ar-CH (6C) 112.3 - 129.5

Complex overlapping aromatic

methine carbons driven by

substituent push-pull effects.

3'-OCH₃ 55.4
Typical shift for an aryl-bound

methoxy carbon.

α-CH₂ 40.6

Deshielded purely by inductive

pull from the adjacent

carbonyl.

β-CH₂ 29.8
Benzylic carbon standard shift

range.

| 4-CH₃ | 21.0 | Standard aliphatic methyl shift attached to an arene. |

Fourier-Transform Infrared Spectroscopy (FT-IR)
IR spectroscopy rapidly self-validates the functional groups without requiring solvent

dissolution. For this compound, the shift of the carbonyl stretching frequency is heavily

diagnostic.

Table 4: Key FT-IR Signals (ATR)
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Wavenumber (cm⁻¹) Vibration Mode Causal Explanation

~2920, 2850 C-H (sp³) stretch
Confirms the presence of
the newly saturated α and
β aliphatic methylenes.

~1685 C=O stretch

Because the ketone is

conjugated only to the left-side

aryl ring, its double bond

character is weakened by

resonance, dropping it from a

standard 1715 cm⁻¹ to ~1685

cm⁻¹.

| ~1260, 1045 | C-O-C stretch | Asymmetric and symmetric stretching of the methoxy ether

linkage. |

Electron Ionization Mass Spectrometry (EI-MS)
In an EI-MS environment (70 eV), the energy input forces the molecule to undergo distinct

predictive bond cleavages.

Molecular Ion [M]+•
m/z 254

Alpha-Cleavage
(at Carbonyl)

Beta-Cleavage
(C-C Aliphatic Bond)

3-Methoxybenzoyl Cation
m/z 135 (Base Peak)

4-Methylphenethyl Radical
(Neutral Loss)

4-Methylbenzyl Cation
(Tropylium) m/z 105 Radical Loss

Click to download full resolution via product page

Primary mass spectrometry (EI-MS) fragmentation pathways driving structural elucidation.

Molecular Ion ([M]⁺, m/z 254): Appears moderately due to stabilization by the aromatic rings.
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Base Peak (m/z 135): Formed via α-cleavage adjacent to the carbonyl group. The resulting

3-methoxybenzoyl cation is ultra-stable due to resonance delocalization from both the

carbonyl and the arene ring.

Secondary Peak (m/z 105): Formed via cleavage between the α- and β-carbons. The

resultant 4-methylbenzyl cation swiftly rearranges into a 7-membered aromatic tropylium ion,

representing an extreme thermodynamic sink.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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